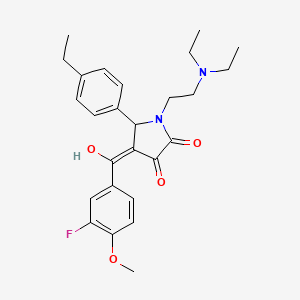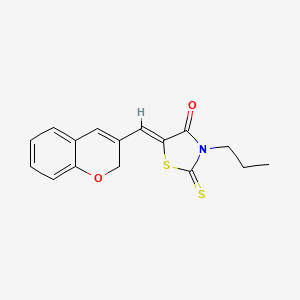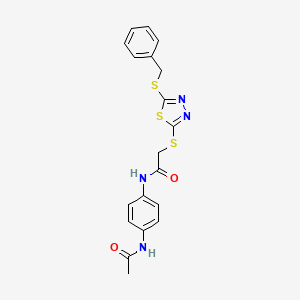![molecular formula C18H19N3S B12027804 1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12027804.png)
1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(3-méthylphényl)-3-[(E)-[(Z)-2-méthyl-3-phénylprop-2-énylidène]amino]thio-urée est un composé organique qui appartient à la classe des thio-urées. Les thio-urées sont connues pour leurs applications diverses dans divers domaines, y compris la chimie, la biologie et la médecine. Ce composé est caractérisé par la présence d’un groupe thio-urée lié à un cycle phényle substitué et d’un groupe phénylprop-2-énylidène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-(3-méthylphényl)-3-[(E)-[(Z)-2-méthyl-3-phénylprop-2-énylidène]amino]thio-urée implique généralement la réaction de l’isothiocyanate de 3-méthylphényle avec une amine appropriée. La réaction est généralement effectuée dans un solvant organique tel que l’éthanol ou le méthanol sous reflux. Le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(3-méthylphényl)-3-[(E)-[(Z)-2-méthyl-3-phénylprop-2-énylidène]amino]thio-urée peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe thio-urée peut être oxydé pour former des dérivés sulfonyle.
Réduction : Le composé peut être réduit pour former des amines correspondantes.
Substitution : Les cycles phényles peuvent subir des réactions de substitution aromatique électrophile.
Réactifs et conditions courantes
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Des réactifs électrophiles tels que les halogènes ou les composés nitro peuvent être utilisés en milieu acide ou basique.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés sulfonyle, tandis que la réduction peut produire des amines.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de la 1-(3-méthylphényl)-3-[(E)-[(Z)-2-méthyl-3-phénylprop-2-énylidène]amino]thio-urée implique son interaction avec des cibles moléculaires spécifiques. Le groupe thio-urée peut former des liaisons hydrogène avec des molécules biologiques, influençant leur activité. Le composé peut également interagir avec des enzymes ou des récepteurs, modulant leur fonction et conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-phényl-3-(3-méthylphényl)thio-urée
- 1-(3-méthylphényl)-3-phénylthio-urée
- 1-(3-méthylphényl)-3-(2-méthylphényl)thio-urée
Unicité
La 1-(3-méthylphényl)-3-[(E)-[(Z)-2-méthyl-3-phénylprop-2-énylidène]amino]thio-urée est unique en raison de son schéma de substitution spécifique et de la présence à la fois d’un groupe thio-urée et d’un groupe phénylprop-2-énylidène. Cette structure unique peut conférer des propriétés chimiques et biologiques distinctes par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C18H19N3S |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C18H19N3S/c1-14-7-6-10-17(12-14)20-18(22)21-19-13-15(2)11-16-8-4-3-5-9-16/h3-13H,1-2H3,(H2,20,21,22)/b15-11-,19-13+ |
Clé InChI |
HSQJKZPRCNWIGM-ZEWRTSCZSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)NC(=S)N/N=C/C(=C\C2=CC=CC=C2)/C |
SMILES canonique |
CC1=CC(=CC=C1)NC(=S)NN=CC(=CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12027739.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12027740.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12027750.png)
![(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12027753.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12027757.png)
![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12027769.png)


![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027790.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027798.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12027800.png)
